[125I]resiniferatoxin

Catalog No.
S11166112
CAS No.
M.F
C37H39IO9
M. Wt
752.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[125I]resiniferatoxin

Product Name

[125I]resiniferatoxin

IUPAC Name

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-(125I)iodanyl-5-methoxyphenyl)acetate

Molecular Formula

C37H39IO9

Molecular Weight

752.6 g/mol

InChI

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1/i38-2

InChI Key

TZUJORCXGLGWDV-FOFZJNPASA-N

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)[125I])O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C

Resiniferatoxin is a naturally occurring compound primarily sourced from the plant Euphorbia resinifera, which is native to Morocco. This compound belongs to the family of daphnane diterpenoids and is notable for its extreme potency as a pain-inducing agent, being approximately 500 to 1000 times hotter than capsaicin, the active component in chili peppers. Its Scoville heat unit rating reaches an astonishing 16 billion, making it one of the most potent known agonists of the transient receptor potential vanilloid 1 receptor (TRPV1) . The structure of resiniferatoxin features a complex tetracyclic core that contributes to its unique biological properties and interactions with TRPV1.

During its synthesis and in biological contexts. The primary reaction involves its binding to TRPV1, leading to the activation of sensory neurons responsible for pain perception. Upon binding, resiniferatoxin causes the TRPV1 ion channel to open, allowing an influx of cations, particularly calcium ions. This influx results in neuronal depolarization and the transmission of pain signals . Additionally, resiniferatoxin can induce prolonged channel opening and cytotoxic effects on TRPV1-expressing neurons due to excessive calcium influx .

The biological activity of resiniferatoxin is characterized by its ability to activate TRPV1 receptors, which are critical for nociception—the process through which painful stimuli are perceived. When resiniferatoxin binds to TRPV1, it triggers a cascade of events leading to increased intracellular calcium levels, ultimately causing neuronal depolarization and pain signaling . Notably, this activation is followed by desensitization, where sustained exposure can lead to the death of TRPV1-expressing neurons, providing a potential therapeutic pathway for chronic pain management . Resiniferatoxin's unique property allows it to selectively target pain pathways without affecting other sensory modalities such as touch or proprioception .

The total synthesis of resiniferatoxin has been achieved through multiple methods. The most notable synthesis was completed by Paul Wender's group at Stanford University in 1997, which involved over 25 steps starting from 1,4-pentadien-3-ol. This method required careful manipulation of functional groups and ring formations to construct the complex tetracyclic structure characteristic of resiniferatoxin . More recent approaches have utilized radical reactions as a more efficient means of synthesizing the compound's tetracyclic skeleton in fewer steps . These methods highlight the challenges associated with constructing such a densely functionalized molecule.

Resiniferatoxin has significant potential in medical applications, particularly in pain management. Its ability to selectively target TRPV1 receptors allows for innovative treatments for chronic pain conditions by inducing analgesia through neuronal desensitization . Research has explored intrathecal administration of resiniferatoxin as a method for achieving long-lasting pain relief while preserving non-painful sensory functions . Additionally, due to its extreme potency, resiniferatoxin is being studied as a tool for understanding pain mechanisms and developing new analgesic therapies.

Studies on resiniferatoxin have demonstrated its unique interaction profile with TRPV1 receptors. It binds with nanomolar affinity, leading to prolonged channel activation and significant intracellular calcium influx . This interaction not only induces acute pain responses but also results in long-term changes within sensory neurons, including cell death and desensitization. Research has shown that administration of resiniferatoxin can lead to substantial reductions in sensitivity to painful stimuli in animal models . These findings underscore its potential utility as a targeted therapeutic agent for chronic pain management.

Resiniferatoxin shares structural similarities with several other compounds within the vanilloid family but stands out due to its extreme potency and unique mechanism of action. Some similar compounds include:

Comparison Table

CompoundPotency (Scoville Units)Mechanism of ActionBinding Affinity to TRPV1
Resiniferatoxin16 billionTRPV1 agonistExtremely high
Capsaicin16 millionTRPV1 agonistModerate
Dihydrocapsaicin10 millionTRPV1 agonistLower than capsaicin
Piperine100,000TRPV1 agonistLow
JuvabioneUnknownNot primarily TRPV1 focusedUnknown

Resiniferatoxin's unique combination of high potency and selective action on pain pathways distinguishes it from these other compounds, making it a valuable subject for ongoing research into pain management strategies.

XLogP3

5.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

752.16404 g/mol

Monoisotopic Mass

752.16404 g/mol

Heavy Atom Count

47

Dates

Modify: 2024-08-08

Explore Compound Types